molecular formula C5H6N2O B044548 4-Hydroxy-6-methylpyrimidine CAS No. 3524-87-6

4-Hydroxy-6-methylpyrimidine

Cat. No. B044548
CAS RN: 3524-87-6
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-Hydroxy-6-methylpyrimidine, such as 4,6-dihydroxy-2-methylpyrimidine, can be achieved through the condensation of acetamidinium chloride and diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid. This method showcases the adaptability of process chemistry by employing different alcohols and alkoxides, which helps in developing an economical production process without compromising quality (Patil et al., 2008).

Molecular Structure Analysis

Anharmonic vibrational and electronic spectral studies provide insights into the molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine. Advanced computational methods, including GVPT2, VSCF, and PT2-VSCF, alongside experimental approaches like FTIR, FT-Raman, and UV-Vis spectroscopy, have elucidated the ground state conformation, vibrational spectra, and electronic properties of the molecule, demonstrating its stability and reactivity (Faizan et al., 2017).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 4-Hydroxy-6-methylpyrimidine derivatives reveals their potential in forming 1D chained structures through hydrogen bond interactions, which further evolve into three-dimensional networks. This aspect is critical for understanding the compound's reactivity and potential applications in material science and pharmaceutical synthesis (Wang, 2020).

Physical Properties Analysis

The physical properties, such as tautomeric equilibria and conformational forms of 4-Hydroxy-6-methylpyrimidine derivatives, are influenced by their molecular structure. The presence of hydroxyl and methyl groups contributes to the stability of its ketonic and enolic forms, affecting its solubility, melting point, and other physical characteristics critical for its application in various fields (Giuliano et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-6-methylpyrimidine, such as its reactivity in electrophilic substitution reactions and its role as an intermediate in the synthesis of complex molecules, underscore its versatility. Its ability to undergo various chemical transformations allows for the creation of a wide range of derivatives with significant pharmaceutical and industrial value (Gashev et al., 1989).

Scientific Research Applications

  • Pharmaceutical and Explosive Industries : A study developed an economical process for producing 4,6-dihydroxy-2-methylpyrimidine, which is a crucial precursor in pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • Synthesis Optimization : Research on the synthesis and process of 4,6-dichloro-2-methylpyrimidine provided optimal conditions for its production, which is significant in chemical manufacturing (Guo Lei-ming, 2012).

  • Thiamine Biosynthesis in Yeast : A study investigated the role of 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine in thiamine biosynthesis in yeast, providing insights into biochemical pathways (Baxter, Hartley, & Chan, 1990).

  • Structural and Spectral Analysis : The structure, vibrational spectra, and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were thoroughly studied, contributing to our understanding of molecular properties (Faizan et al., 2017).

  • Hydrazinolysis Reactions : Studies on the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione have led to the discovery of new products and ring transformations in pyrimidines, which are important in organic chemistry (Dickinson & Jacobsen, 1975).

  • Colorimetric Detection Methods : A highly sensitive colorimetric method was developed for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine using gold nanoparticles, which is significant in analytical chemistry (Hormozi-Nezhad & Ghayyem, 2014).

  • Crystal Structure Analysis : The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate was examined, revealing a complex network structure that is important for understanding molecular interactions (Wang, 2020).

  • Oxidizing Transformations : The oxidizing transformation of 5-hydroxy-6-methyluracil in aqueous alkali solutions was studied, leading to the formation of new pyrimidine derivatives (Petrova et al., 2018).

  • Gas-Phase Tautomeric Equilibrium : Research on the gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms provided valuable insights into molecular dynamics (Sánchez et al., 2007).

  • Antiviral Activity : A study on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines revealed their potential for antiviral activity, demonstrating the pharmaceutical applications of pyrimidine derivatives (Holý et al., 2002).

Safety And Hazards

4-Hydroxy-6-methylpyrimidine is harmful if swallowed and causes serious eye damage . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, avoid dust formation, and avoid contact with skin and eyes .

Future Directions

While the future directions for 4-Hydroxy-6-methylpyrimidine are not explicitly mentioned in the search results, it is known that pyrimidine derivatives are of interest in the development of new pharmaceuticals . The potential for the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents has been suggested .

properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
Source PubChem
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InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxy-6-methylpyrimidine

CAS RN

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 4-Hydroxy-6-methylpyrimidine
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Record name 4(3H)-Pyrimidinone, 6-methyl-
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Record name 6-Methyl-4(1H)-pyrimidinone
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Record name 6-methyl-1H-pyrimidin-4-one
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Record name 4-Hydroxy-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
713
Citations
A Pajares, J Gianotti, G Stettler, E Haggi… - … of Photochemistry and …, 2000 - Elsevier
… -sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine (AHMPD), as a model … First order plots for the oxygen uptake of 2-amino-4-hydroxy-6-methylpyrimidine (5.0×10 −3 …
Number of citations: 18 www.sciencedirect.com
Z Afroz, M Faizan, MJ Alam, VHN Rodrigues… - Journal of Molecular …, 2018 - Elsevier
… between Salicylic acid and 2-amino-4-hydroxy-6-methylpyrimidine has been synthesized. … The proton transfer (PT) complex of 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) with …
Number of citations: 37 www.sciencedirect.com
L Wang - IOP Conference Series: Earth and Environmental …, 2020 - iopscience.iop.org
… of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate is shown … 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate are listed … 2-amino-4-hydroxy-6-methylpyrimidine heterocycles and three …
Number of citations: 3 iopscience.iop.org
RS Elias, MC Shephard, BK Snell, J Stubbs - Nature, 1968 - nature.com
DURING a search for systemic fungicides it was found that 5-n-butyl-2-dimethylamino-4-hydroxy-6-niethylpyrimidine (I) gives exceptionally good control of powdery mildew (…
Number of citations: 43 www.nature.com
M Raish, MJ Alam, M Ahmad, S Ahmad - Journal of Molecular Structure, 2023 - Elsevier
A newly synthesized organic cocrystal (AHMP.DMBA) of 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) and 2,4-dimethylbenzoic acid (DMBA) was successfully grown by the slow …
Number of citations: 1 www.sciencedirect.com
H SAKAGUCHI, S YOSHII, Y IITAKA… - Chemical and …, 1989 - jstage.jst.go.jp
The Pt (II) and Pt (IV) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine (LH) were synthesized and their structures investigated. We found that Pt (II) and Pt (IV) ions form novel 1: …
Number of citations: 6 www.jstage.jst.go.jp
M Faizan, SA Bhat, MJ Alam, Z Afroz… - Journal of Molecular …, 2017 - Elsevier
… A combined experimental and theoretical study of the structure, vibrational spectra and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine in the ground electronic state are …
Number of citations: 18 www.sciencedirect.com
DT Tayade, DA Pund, RA Bhagwatkar… - International Journal of …, 2011 - academia.edu
… The interaction of 2-amino-4-hydroxy-6-methylpyrimidine with phenylisothiocyanates has been carried out in acetone-ethanol medium in 1:1 molar proportion in the boiling water bath …
Number of citations: 7 www.academia.edu
Y Inoue, N Furutachi, K Nakanishi - The Journal of Organic …, 1966 - ACS Publications
… broad band at 8.37 ppm These signals can be assigned unequivocally to H-5, H-6, and H-2, respectively, by comparing the chemical shifts with those of 4-hydroxy-6-methylpyrimidine. …
Number of citations: 23 pubs.acs.org
TP Murray, JV Hay, DE Portlock… - The Journal of Organic …, 1974 - ACS Publications
… Continued elution with benzene-acetone afforded 0.26 g (13$) of 2-phenethyl-4-hydroxy-6-methylpyrimidine (10b), np 160-165 after recrystallization iron aoetcne-hexace. Two …
Number of citations: 36 pubs.acs.org

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